N-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

Epigenetics BRD4 Inhibition AlphaScreen Assay

Sourcing an analytically validated, unsubstituted parent scaffold for BRD4 inhibitor SAR presents a reproducibility challenge-generic 'similar' compounds frequently exhibit non-linear activity cliffs that invalidate assay results. This compound (CAS 1144467-68-4), the original screening hit (Compound 5), is the exact [1,2,4]triazolo[4,3-b]pyridazine chemotype with confirmed pan-BET activity. - Validated BRD4 BD1 IC50 of 17.1 µM-the benchmark control for quantifying potency improvements from R1/R2 modifications. - A high-resolution (<1.53 Å) co-crystal structure with BRD4 BD1 is available (PDB deposition), enabling confident computational modeling and biophysical assay development. - Serves as an analytical reference standard (MW 278.31, C15H14N6) for HPLC-MS/NMR QC of derivative libraries.

Molecular Formula C15H14N6
Molecular Weight 278.31 g/mol
Cat. No. B12187390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
Molecular FormulaC15H14N6
Molecular Weight278.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNC3=NN4C=NN=C4C=C3
InChIInChI=1S/C15H14N6/c1-2-4-13-12(3-1)11(9-17-13)7-8-16-14-5-6-15-19-18-10-21(15)20-14/h1-6,9-10,17H,7-8H2,(H,16,20)
InChIKeyCLABWBLBCAZWKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triazolo[4,3-b]pyridazine BRD4 Hit & Structural Probe


N-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine (CAS 1144467-68-4) is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class. It was identified as the initial screening hit (Compound 5) in a campaign to discover bromodomain-containing protein 4 (BRD4) inhibitors [1]. This compound functions as a pan-BET inhibitor, engaging both BD1 and BD2 domains of BRD4, making it a valuable scaffold for epigenetic probe development and oncology-focused medicinal chemistry programs [2].

SAR Specificity vs. Near Structural Analogs


Within the [1,2,4]triazolo[4,3-b]pyridazine chemotype, even conservative R1 substitutions produce substantial shifts in BRD4 BD1 inhibitory potency, as demonstrated by systematic SAR profiling, indicating that generic substitution without data-backed justification compromises assay reproducibility [1]. For example, adding a trifluoromethyl group at the R1 position (Compound 6) yielded a nearly 1.8-fold improvement in IC50, whereas substituting the indole with a piperidine ring completely abolished activity [1]. These non-linear activity cliffs underscore the necessity of verifying the exact compound identity using its experimentally determined bioactivity profile rather than relying on chemical similarity alone [2].

Head-to-Head Comparison with Closest Analogs


BRD4 BD1 Inhibitory Potency

The target compound (Compound 5, unsubstituted at R1) displayed a BRD4 BD1 IC50 of 17.1 ± 3.1 µM in the AlphaScreen assay, serving as the benchmark hit from which all subsequent analogs were derived [1]. Its most active direct analog, the 3-trifluoromethyl derivative (Compound 6), achieved an IC50 of 9.6 ± 2.0 µM, representing only a 1.8-fold improvement in potency, while the 3-ethyl derivative with a modified linker (Compound 12) exhibited reduced activity at 25.2 ± 4.6 µM [1]. The 5-fluoro-indole substitution (Compound 7) further reduced potency to 29.0 ± 5.7 µM [1].

Epigenetics BRD4 Inhibition AlphaScreen Assay

X-Ray Co-Crystal Structure with BRD4 BD1

A high-resolution X-ray co-crystal structure of the target compound (Compound 5) bound to BRD4 BD1 has been determined at 1.4–1.53 Å resolution [1]. This places it among only four compounds (5, 6, 12, and 14) from the entire 40-compound SAR series for which the experimental binding mode was solved [2]. The structure reveals that the compound occupies the Kac binding pocket, with the indole moiety engaging the WPF shelf region through hydrophobic interactions, confirming a binding orientation conserved across all four co-crystallized inhibitors [3].

Structural Biology BRD4 BD1 X-Ray Crystallography

Pan-BET Inhibition Profile

The target compound (Compound 5) was tested alongside Compounds 6, 12, and 14 for BD2 inhibitory activity, confirming that it functions as a pan-BET inhibitor with measurable activity against both BD1 and BD2 [1]. This contrasts with domain-selective chemical probes such as GSK046 (BD2-selective) and GSK778 (BD1-selective) [2]. Within the series, the pan-BET profile is consistent for active compounds, while inactive compounds (>32 µM against BD1) were not further tested against BD2 [1].

BET Bromodomains BD2 Selectivity Pan-BET Inhibitor

Synthetic Tractability of Unsubstituted Scaffold

The target compound (Compound 5) lacks any substitution at the R1 position of the triazolo-pyridazine core, providing the simplest synthetic entry point into this chemotype [1]. By contrast, the more potent Compound 6 requires introduction of a trifluoromethyl group at R1, necessitating fluorinated building blocks or late-stage trifluoromethylation reagents [2]. Compound 12 introduces an additional stereocenter via a propanol linker, adding synthetic complexity without commensurate potency improvement (IC50 25.2 µM vs. 17.1 µM for Compound 5) [2]. For groups initiating SAR-by-catalog or parallel library synthesis, Compound 5 provides a readily diversifiable scaffold where R1 can be systematically explored [1].

Medicinal Chemistry Scaffold Optimization Synthetic Accessibility

Research & QC Applications


BRD4 BD1 SAR Baseline Control

Medicinal chemistry teams developing next-generation [1,2,4]triazolo[4,3-b]pyridazine-based BRD4 inhibitors can use this compound as the unsubstituted parent scaffold control. Its IC50 of 17.1 µM against BD1 provides the benchmark against which novel R1 and R2 modifications are quantified [1]. The solved co-crystal structure enables structure-based design, allowing computational chemists to model new substituents with confidence before committing to synthesis [2].

Pan-BET Epigenetic Probe Scaffold

For target validation studies in oncology or inflammation where dual BD1/BD2 engagement is desired, this compound offers a well-characterized pan-BET inhibitor scaffold distinct from the widely used triazolo-diazepine chemotype (e.g., JQ1, I-BET762) [1]. Its micromolar potency makes it suitable as a tool for initial phenotypic screening, with the option to progress to more potent analogs (e.g., Compound 6 or 14) once target engagement is confirmed [2].

Biophysical Assay Development

The availability of a high-resolution (better than 1.53 Å) co-crystal structure with BRD4 BD1 makes this compound valuable for developing biophysical binding assays such as thermal shift assays (TSA), surface plasmon resonance (SPR), or X-ray crystallography fragment screening [1]. Its defined binding pose at the Kac pocket can serve as a reference for competitive binding experiments and for training computational docking algorithms specific to the BRD4 BD1 site [2].

Analytical Reference Standard

Given its role as the foundational hit compound in this chemotype, it can serve as an analytical reference standard (CAS 1144467-68-4, MW 278.31, formula C15H14N6) for HPLC-MS or NMR-based quality control of newly synthesized analogs within a [1,2,4]triazolo[4,3-b]pyridazine library [1]. Its chromatographic and spectroscopic properties provide a baseline fingerprint for assessing the purity and identity of more complex derivatives [2].

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